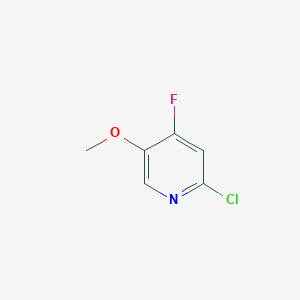

2-Chloro-4-fluoro-5-methoxypyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.comsigmaaldrich.com The pyridine ring itself is a key structural motif found in numerous natural products and synthetic drugs. acs.org The introduction of halogen atoms onto the pyridine scaffold provides chemists with versatile handles for further chemical transformations.

These halogen substituents can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. acs.org This capability is crucial for assembling complex molecular frameworks from simpler precursors. For instance, the presence of multiple, different halogen atoms on a single pyridine ring, as seen in compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, allows for regioselective reactions, where one halogen can be reacted while others remain intact for subsequent modifications. researchgate.netnih.gov This stepwise functionalization is a powerful strategy in the synthesis of highly substituted, and thus highly specific, target molecules.

Furthermore, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov Therefore, the combination of a pyridine core with halogen substituents offers a powerful platform for the rational design of new bioactive compounds.

Scope and Objectives of Academic Inquiry into 2-Chloro-4-fluoro-5-methoxypyridine

Academic and industrial research interest in this compound primarily revolves around its utility as a versatile intermediate in organic synthesis. The specific objectives of inquiry into this compound can be inferred from its chemical structure and the known applications of related compounds.

The primary objective is to utilize this compound as a scaffold to generate libraries of more complex pyridine derivatives. The chloro and fluoro substituents serve as reactive sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group can also be a site for chemical modification, for example, through demethylation to reveal a hydroxypyridine, which can then be further functionalized.

A key area of investigation is its application in the synthesis of potential therapeutic agents. For example, related halogenated pyridine structures are used as intermediates in the preparation of protein kinase inhibitors. google.com The structural motifs present in this compound could be elaborated to target a variety of biological pathways.

The following table summarizes some of the known properties of this compound, which are important for its handling and use in synthetic procedures.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

2-chloro-4-fluoro-5-methoxypyridine |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |

InChI Key |

XVZUHLNFZDDEGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Methoxypyridine

Established Synthetic Pathways and Precursors

A definitive, standardized synthesis for 2-chloro-4-fluoro-5-methoxypyridine is not widely documented in readily available literature. However, by examining the synthesis of similarly substituted pyridines, a plausible multi-step pathway can be constructed. A logical approach would commence with a pre-functionalized pyridine (B92270) ring, followed by the sequential introduction of the remaining substituents.

A potential precursor for the synthesis is 2-chloro-4-fluoropyridine. The introduction of a methoxy (B1213986) group at the C-5 position would then be the key transformation. This can be a challenging step due to the directing effects of the existing chloro and fluoro substituents.

An alternative strategy could involve starting with a pyridine derivative that already contains the methoxy group. For instance, the synthesis of related methoxypyridines often involves the methylation of a corresponding hydroxypyridine. nih.gov The synthesis of 4-methoxypyridine (B45360) can be achieved through the reaction of 4-chloropyridine (B1293800) with sodium methoxide (B1231860) or the methylation of 4-hydroxypyridine. ontosight.ai

A proposed synthetic sequence is outlined in the table below, starting from 2,4-dichloropyridine:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nucleophilic Aromatic Substitution (Fluorination) | KF, DMSO, high temperature | 2-Chloro-4-fluoropyridine |

| 2 | Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-fluoro-5-nitropyridine |

| 3 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | 5-Amino-2-chloro-4-fluoropyridine |

| 4 | Diazotization followed by Hydrolysis | NaNO₂, H₂SO₄, H₂O | 2-Chloro-4-fluoro-5-hydroxypyridine |

| 5 | Williamson Ether Synthesis (Methoxylation) | CH₃I, NaH in THF | This compound |

This proposed pathway relies on well-established named reactions and functional group transformations common in heterocyclic chemistry. The initial fluorination of a dichloropyridine is a standard method for introducing fluorine. Subsequent nitration, reduction to an amine, conversion to a diazonium salt, and then to a hydroxyl group provides a handle for the final methoxylation step.

Novel and Optimized Synthetic Routes

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient approaches to constructing highly substituted pyridines like this compound.

Regioselective Synthesis Strategies

The primary challenge in synthesizing this molecule is achieving the correct 2,4,5-substitution pattern. Modern methods for regioselective functionalization of the pyridine ring are therefore highly relevant.

Directed ortho-metalation (DoM) is a powerful technique for introducing substituents at specific positions. While typically used for lithiation, variations with other metals can provide alternative reactivity. The regioselectivity of functionalizing trihalogenated pyridines has been studied, establishing certain dihalopyridines as versatile starting materials for preparing orthogonally functionalized pyridine derivatives. scilit.com

Another approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for nucleophilic substitution, often with high regioselectivity at the C2 and C4 positions. rsc.orgrsc.orgrsc.org By carefully choosing the starting N-oxide and the subsequent reaction conditions, it may be possible to selectively introduce the required substituents. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA) is an efficient method for producing substituted pyridines. rsc.orgrsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridine synthesis, this can involve the use of greener solvents, catalysts, and more atom-economical reactions.

Microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov The use of ionic liquids as catalysts and reaction media is another promising green approach for the synthesis of pyridines and their fused systems. scilit.com

Iron-catalyzed cyclization reactions of ketoxime acetates and aldehydes have been developed for the green synthesis of substituted pyridines, avoiding the need for more toxic or expensive catalysts. rsc.org Furthermore, the use of pyridine and its derivatives as catalysts themselves, particularly as Lewis bases, can promote reactions under mild conditions, reducing energy consumption. biosynce.com

For the proposed synthesis of this compound, a green chemistry approach might involve:

Replacing hazardous solvents like DMSO with greener alternatives where possible.

Utilizing catalytic methods to reduce the amount of reagents needed.

Exploring one-pot reactions to minimize workup and purification steps.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Yield Optimization: Key parameters to optimize for each reaction step include:

Temperature: Many of the proposed reactions, such as nucleophilic aromatic substitution and metalation, are highly sensitive to temperature.

Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS can determine the optimal reaction time to maximize product formation and minimize side reactions.

Catalyst: For catalytic steps, screening different catalysts and optimizing the catalyst loading is essential.

Reagent Stoichiometry: Adjusting the ratio of reactants can significantly impact the yield and selectivity.

For instance, in the synthesis of substituted pyridines via pyridine N-oxides, performing the reaction at temperatures below -20 °C can prevent the formation of undesired ring-opened byproducts. rsc.orgrsc.org

Scalability: Scaling up a synthesis from milligram to gram scale or larger can present new challenges. Issues that may arise include:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage on a larger scale.

Mixing: Ensuring efficient mixing in larger reaction vessels is critical for maintaining consistent reaction conditions.

Purification: Purification methods like column chromatography may become impractical for large quantities of material. Alternative methods such as crystallization or distillation may need to be developed.

A gram-scale reaction sequence has been demonstrated for the iron-catalyzed synthesis of symmetrical pyridines, indicating the potential for scalability of certain green synthetic methods. rsc.org Careful consideration of these factors is necessary to develop a robust and scalable synthesis for this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 5 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-Chloro-4-fluoro-5-methoxypyridine. wikipedia.org This type of reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, a reactivity that is further influenced by the attached functional groups.

Reactivity at the Chloro Position

The chlorine atom at the C2 position of the pyridine ring is a primary site for nucleophilic attack. This is consistent with the general principles of SNAr on pyridine derivatives, where positions ortho and para to the ring nitrogen are particularly activated. wikipedia.org The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. wikipedia.org

The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, with the electron-withdrawing nature of the pyridine nitrogen playing a crucial role. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored. youtube.com

Reactivity at the Fluoro Position

While the chloro group is generally a good leaving group, the reactivity at the fluoro position in SNAr reactions can be significant. In many cases, fluoride (B91410) can be a better leaving group than chloride in SNAr reactions, particularly when the reaction is under thermodynamic control. The high electronegativity of fluorine can polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Studies on related 2-fluoropyridines have shown that they readily undergo SNAr reactions with a variety of nucleophiles under relatively mild conditions. acs.org This suggests that the fluoro group in this compound could also be a viable site for substitution, depending on the reaction conditions and the nature of the nucleophile.

Reactivity at the Methoxy (B1213986) Position

The methoxy group at the C5 position is generally not considered a good leaving group in traditional SNAr reactions. Its displacement would require more forcing conditions compared to the displacement of the halides at the C2 and C4 positions. The primary role of the methoxy group is electronic, influencing the reactivity of the other positions on the ring through its electron-donating mesomeric effect.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org For this compound, both the chloro and fluoro positions could potentially participate in Suzuki-Miyaura coupling.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The relative reactivity of the C-Cl and C-F bonds in Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. In many instances, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. However, specific ligand systems have been developed to promote the coupling of aryl fluorides.

Research on related dihalopyridines has demonstrated that selective cross-coupling at a specific halide position can be achieved by carefully tuning the reaction conditions. nih.gov For instance, the use of bulky phosphine (B1218219) ligands can favor coupling at the less sterically hindered position. nih.gov

| Reaction Type | Position of Reactivity | General Observations |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (Chloro) | Primary site for nucleophilic attack, facilitated by the electron-withdrawing pyridine nitrogen. |

| C4 (Fluoro) | Potentially reactive, as fluoride can be a good leaving group in SNAr reactions. | |

| C5 (Methoxy) | Generally unreactive as a leaving group under standard SNAr conditions. | |

| Electrophilic Aromatic Substitution | Ring | Generally disfavored due to the electron-deficient nature of the pyridine ring, further deactivated by halogens. |

| Suzuki-Miyaura Coupling | C2 (Chloro) & C4 (Fluoro) | Both positions are potential sites for coupling, with selectivity often achievable by modifying reaction conditions. |

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgorganic-chemistry.org For this compound, the reaction would involve the coupling of a terminal alkyne at the C2 position, displacing the chlorine atom. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl >> F. wikipedia.org Consequently, the chloro-substituent at the C2 position is expected to be the reactive site, while the fluoro-substituent at the C4 position would likely remain intact under typical Sonogashira conditions.

The methoxy group at the C5 position, being an electron-donating group, would increase the electron density of the pyridine ring. This can sometimes decrease the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. However, successful Sonogashira couplings have been reported for various electron-rich and electron-poor halopyridines. scirp.orgscirp.org

A typical Sonogashira reaction with this compound would likely employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) in a suitable solvent such as THF or DMF. organic-chemistry.orglibretexts.org

Table 1: Predicted Reaction Parameters for Sonogashira Coupling of this compound with Phenylacetylene

| Parameter | Predicted Condition/Reagent |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 80-100 °C |

| Product | 4-fluoro-5-methoxy-2-(phenylethynyl)pyridine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org In the case of this compound, the reaction is expected to occur selectively at the C2 position, leading to the formation of a 2-amino-4-fluoro-5-methoxypyridine derivative. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination and can influence the scope of the reaction with respect to both the amine and the aryl halide. wikipedia.org

For the amination of 2-chloropyridines, bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos have been shown to be effective. researchgate.net The reaction typically requires a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and is usually carried out in an aprotic solvent like toluene (B28343) or dioxane. mit.eduacs.org

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of this compound with Morpholine

| Parameter | Predicted Condition/Reagent |

| Catalyst Precursor | Pd₂(dba)₃ (2 mol%) |

| Ligand | BrettPhos (4 mol%) |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 100 °C |

| Product | 4-(4-fluoro-5-methoxypyridin-2-yl)morpholine |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgorgsyn.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds with a wide range of coupling partners. For this compound, the Negishi coupling would be expected to proceed at the C-Cl bond.

The preparation of the organozinc reagent is a key step in this reaction. It can be formed from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, organozinc reagents can be prepared directly from an organic halide and activated zinc metal.

The palladium-catalyzed Negishi coupling of 2-chloropyridines has been successfully employed for the synthesis of bipyridines and other substituted pyridines. researchgate.netorganic-chemistry.org Catalysts such as Pd(PPh₃)₄ are often effective, and the reactions are typically carried out in aprotic solvents like THF. organic-chemistry.org

Table 3: Predicted Reaction Parameters for Negishi Coupling of this compound with Phenylzinc Chloride

| Parameter | Predicted Condition/Reagent |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | THF |

| Temperature | Room Temperature to 60 °C |

| Product | 4-fluoro-5-methoxy-2-phenylpyridine |

Functional Group Interconversions and Derivatizations

Beyond cross-coupling reactions, the functional groups on the this compound ring can potentially undergo various transformations.

The methoxy group at the C5 position could potentially be cleaved to the corresponding hydroxypyridine using strong acids like HBr or Lewis acids such as BBr₃. However, such conditions might also affect other parts of the molecule.

The chlorine atom at the C2 position, being part of an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles, such as alkoxides or thiolates. This provides an alternative route to introduce oxygen or sulfur functionalities at this position.

The fluorine atom at the C4 position is generally less reactive towards nucleophilic substitution than the chlorine at C2. However, under forcing conditions or with specific nucleophiles, its displacement might be possible.

Mechanistic Studies of Key Transformations

While no specific mechanistic studies on this compound have been found, the mechanisms of the aforementioned coupling reactions are well-established for related halopyridines. rsc.orgnih.govresearchgate.net

The catalytic cycles for Sonogashira, Buchwald-Hartwig, and Negishi couplings all involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step.

Transmetalation (for Sonogashira and Negishi) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In Sonogashira and Negishi couplings, the organometallic reagent (alkynylcopper or organozinc) transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Chloro 4 Fluoro 5 Methoxypyridine and Its Synthetic Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-chloro-4-fluoro-5-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques, would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the C6 position would likely appear as a doublet due to coupling with the fluorine atom at C4. The proton at the C3 position would also be expected to appear as a doublet. The methoxy (B1213986) group protons would present as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be influenced by the electronegativity of the substituents. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

2D NMR Techniques: To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish the connectivity between the two pyridine protons. HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal long-range correlations between protons and carbons, confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.20-7.40 | d | 2-4 (⁴JHF) |

| H-6 | 8.00-8.20 | d | 4-6 (⁵JHF) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| C-2 | 148-152 | s | N/A |

| C-3 | 115-120 | d | ~15-25 (²JCF) |

| C-4 | 155-160 | d | ~230-250 (¹JCF) |

| C-5 | 140-145 | d | ~10-20 (²JCF) |

| C-6 | 145-150 | d | ~3-5 (³JCF) |

Disclaimer: The NMR data presented in the tables are predicted values based on the analysis of structurally related compounds and known substituent effects. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₅ClFNO. chemscene.com

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would result in two peaks separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would be dictated by the relative stability of the resulting carbocations and neutral losses. Common fragmentation pathways for halogenated and methoxy-substituted pyridines include the loss of the methoxy group (•OCH₃), the chlorine atom (•Cl), and the formyl radical (•CHO) from the methoxy group after rearrangement.

Expected Fragmentation Pattern for this compound

| m/z | Possible Fragment |

|---|---|

| 161/163 | [M]⁺ |

| 146/148 | [M - CH₃]⁺ |

| 133/135 | [M - CO]⁺ |

| 126 | [M - Cl]⁺ |

Disclaimer: The fragmentation pattern is a prediction based on general fragmentation rules for similar compounds. The actual mass spectrum may show additional or different fragments.

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the planar structure of the pyridine ring and provide detailed information about the conformation of the methoxy group relative to the ring. Furthermore, intermolecular interactions such as halogen bonding or π-π stacking, which influence the crystal packing, could be identified and characterized.

As of the current literature survey, no public X-ray crystal structure data for this compound is available.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Cl and C-F stretching vibrations would also be present, although they can sometimes be more difficult to assign definitively in complex molecules.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In general, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. For this compound, the symmetric breathing modes of the pyridine ring would be expected to be strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (-OCH₃) | 2850-2960 |

| C=C and C=N ring stretch | 1400-1600 |

| C-O stretch (aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| C-F stretch | 1100-1400 |

Disclaimer: The vibrational frequencies are predicted based on characteristic group frequencies. The actual spectra may show shifts and additional bands due to the specific electronic and steric environment of the molecule.

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Fluoro 5 Methoxypyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-Chloro-4-fluoro-5-methoxypyridine. These calculations can predict the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic structure is influenced by the interplay of the substituents on the pyridine (B92270) ring. The chlorine atom at the 2-position and the fluorine atom at the 4-position are both electronegative and exert an electron-withdrawing inductive effect. Conversely, the methoxy (B1213986) group at the 5-position can donate electron density to the ring through a resonance effect. The nitrogen atom in the pyridine ring also has a significant impact on the electron distribution.

The reactivity of the molecule can be predicted by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons in a reaction (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. In substituted pyridines, the energies and spatial distributions of these orbitals are modulated by the electronic effects of the substituents. researchgate.netwuxiapptec.com For this compound, it is expected that the HOMO would have significant contributions from the methoxy group and the pyridine ring, while the LUMO would be distributed over the electron-deficient regions of the ring, influenced by the chloro and fluoro substituents.

Another important aspect of reactivity is the molecular electrostatic potential (MEP), which illustrates the charge distribution from the perspective of an approaching reactant. nih.govrsc.org The MEP map would reveal regions of negative potential, likely around the nitrogen atom and the oxygen of the methoxy group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Density Functional Theory (DFT) Applications in Predicting Properties and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecules of this size. nih.gov DFT calculations can be employed to predict a wide range of properties and to explore potential reaction pathways.

Predicted Molecular Properties: DFT methods can be used to calculate various molecular properties of this compound, such as:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure.

Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can aid in the experimental identification and characterization of the compound. acs.orgarxiv.orgchimia.ch

Electronic Properties: Dipole moment, polarizability, and the energies of the frontier molecular orbitals.

Below is a hypothetical data table of predicted molecular properties for this compound, based on typical values for similar compounds calculated using a common DFT functional like B3LYP with a suitable basis set.

| Property | Predicted Value (Hypothetical) |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 - 6.5 |

| Polarizability (a.u.) | 80 - 90 |

Reaction Pathways: DFT can be used to model the reaction mechanisms involving this compound. For instance, in nucleophilic aromatic substitution reactions, which are common for halogenated pyridines, DFT calculations can determine the activation energies for the substitution of the chlorine or fluorine atoms. This would help in predicting the regioselectivity of such reactions. The calculations would likely show that the chlorine at the 2-position is more susceptible to nucleophilic attack than the fluorine at the 4-position due to the electronic activation by the ring nitrogen.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD can reveal how the molecule interacts with its environment. This includes the formation of hydrogen bonds between the nitrogen or oxygen atoms and solvent molecules, as well as other non-covalent interactions. Understanding these interactions is important for predicting the solubility and other physical properties of the compound.

Structure-Reactivity Relationship Predictions and Design

The computational studies on this compound and related compounds contribute to establishing structure-reactivity relationships. By systematically modifying the substituents on the pyridine ring in silico, it is possible to predict how these changes will affect the molecule's properties. For example, replacing the methoxy group with a stronger electron-donating group could be predicted to increase the HOMO energy and enhance the molecule's nucleophilicity. Conversely, introducing another electron-withdrawing group would likely lower the LUMO energy, making the molecule a better electron acceptor.

This predictive capability is a cornerstone of rational molecular design. If this compound were a lead compound in a drug discovery program, for example, computational chemists could use these principles to design new derivatives with improved activity, selectivity, or pharmacokinetic properties. By building a quantitative structure-activity relationship (QSAR) model based on computed descriptors, researchers can prioritize the synthesis of the most promising new compounds, thereby saving time and resources in the laboratory.

Applications of 2 Chloro 4 Fluoro 5 Methoxypyridine As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Frameworks

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and functional materials. 2-Chloro-4-fluoro-5-methoxypyridine provides a convenient starting point for the elaboration of more complex heterocyclic systems. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of fused ring systems. For instance, it can be used in coupling reactions to form bi-aryl or more complex heterocyclic structures.

An example of its application is in the synthesis of substituted pyridines, which are key components in many pharmaceutical and agrochemical compounds. acs.org The reactivity of the chloro and fluoro groups allows for selective functionalization, leading to a diverse range of pyridine derivatives.

Role in the Construction of Complex Organic Molecules

The unique substitution pattern of this compound makes it an ideal intermediate for the synthesis of complex organic molecules. The presence of three different functional groups on the pyridine ring allows for a high degree of control over the synthetic route. Chemists can selectively react one functional group while leaving the others intact for subsequent transformations. This regioselectivity is crucial for the efficient construction of molecules with precise three-dimensional structures.

For example, in the synthesis of certain bioactive molecules, the methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. The fluoro and chloro groups can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This step-wise approach allows for the assembly of complex molecular frameworks from simpler building blocks.

Intermediate in the Development of Agrochemicals

Pyridine-containing compounds are a significant class of modern agrochemicals, known for their high efficacy and low toxicity. agropages.com this compound and its derivatives serve as important intermediates in the synthesis of various pesticides, including herbicides and insecticides. agropages.comnih.gov

The synthesis of many commercial agrochemicals involves the use of substituted pyridines. For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate in the production of the herbicide fluazifop-butyl. google.comepo.org While not identical, the synthetic strategies used for these compounds often rely on the principles of pyridine chemistry, where halogenated and methoxy-substituted pyridines are common starting materials. The development of new agrochemicals often involves the screening of libraries of compounds, and versatile building blocks like this compound are essential for generating this molecular diversity.

| Agrochemical Class | Key Intermediate | Example Product |

| Herbicides | 2-Chloro-5-trichloromethylpyridine | Fluazifop-butyl google.comepo.org |

| Insecticides | 2-Chloro-5-chloromethylpyridine | Imidacloprid agropages.com |

This table showcases examples of related pyridine intermediates and their use in agrochemical synthesis.

Application in Specialty Chemical Synthesis

Beyond agrochemicals and pharmaceuticals, this compound finds application in the synthesis of a variety of specialty chemicals. These can include dyes, pigments, and other functional materials where the pyridine scaffold imparts desirable properties such as color, stability, or specific reactivity. The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution makes it a valuable tool for chemists working in this area.

The synthesis of specialty chemicals often requires building blocks with specific functional groups that can be easily modified. The chloro, fluoro, and methoxy groups of this compound provide multiple handles for chemical modification, allowing for the creation of a wide range of tailored molecules.

Utility in Materials Science Precursors

The field of materials science increasingly relies on the design and synthesis of organic molecules with specific electronic and photophysical properties. Pyridine-based materials have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. This compound can serve as a precursor for the synthesis of such materials.

The electronic properties of the pyridine ring can be modulated by the introduction of different substituents. For example, the electron-withdrawing nature of the chloro and fluoro groups, combined with the electron-donating effect of the methoxy group, can lead to interesting photophysical properties in the resulting materials. By incorporating this building block into larger conjugated systems, materials scientists can create novel materials with tailored optical and electronic characteristics.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Chloro 4 Fluoro 5 Methoxypyridine

Systematic Modification of Halogen Substituents

The presence of two distinct halogen atoms, chlorine and fluorine, on the pyridine (B92270) ring of 2-Chloro-4-fluoro-5-methoxypyridine offers opportunities for selective modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-Cl and C-F bonds towards nucleophiles is influenced by the electronic nature of the pyridine ring and the positions of the substituents. Generally, the 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack.

In polysubstituted pyridines, the relative reactivity of different halogens can be exploited for selective substitution. For instance, in related polyhalogenated pyridines, the substitution of a chloro group at the 2-position is often favored. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine (B119429), indicating the higher lability of the C-F bond in such systems. nih.gov This suggests that in this compound, the 4-fluoro substituent might be more susceptible to nucleophilic displacement than the 2-chloro substituent under certain conditions.

However, practical synthetic outcomes can be influenced by various factors including the nucleophile, solvent, and reaction temperature. For example, in the case of 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the bromine atom can be achieved using palladium catalysis, while neat conditions without a catalyst favor substitution at the 2-chloro position. researchgate.net Silyl-mediated halogen exchange reactions have also been reported, where 2-chloropyridines can be converted to 2-bromopyridines or 2-iodopyridines. epfl.ch

A general strategy for the selective amination of polyhalogenated pyridines at the 2-position using sodium tert-butoxide in water has been developed, which is effective for a range of substrates including those with chloro and fluoro substituents. acs.org

Table 1: Examples of Halogen Modification Reactions on Pyridine Scaffolds This table presents data on analogous pyridine systems to infer potential reactivity for this compound.

| Starting Material | Reagents and Conditions | Product | Observation | Reference |

| 2-Fluoropyridine | NaOEt, EtOH | 2-Ethoxypyridine | C-F bond is highly reactive towards nucleophiles. | nih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary amine, Pd₂(dba)₃, Xantphos, base | 5-(Amino)-2-chloro-3-fluoropyridine | Selective substitution of bromide over chloride and fluoride (B91410). | researchgate.net |

| 2-Chloropyridine | TMSBr | 2-Bromopyridine | Silyl-mediated halogen exchange. | epfl.ch |

| Polyhalogenated Pyridines | R₂NH, NaOtBu, H₂O | 2-Aminopyridine halides | Selective amination at the 2-position. | acs.org |

Modification and Exploration of Methoxy (B1213986) Group Derivatives

The 5-methoxy group in this compound is another key site for chemical modification. The most common transformation for an aryl methoxy group is ether cleavage, which typically involves treatment with strong acids like HBr or HI. openstax.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (SN2 mechanism) to yield the corresponding phenol, in this case, 2-chloro-4-fluoro-pyridin-5-ol. libretexts.orgchemistrysteps.com

The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, can influence the reactivity of the methoxy group. Metal-free etherification of aryl methyl ethers via C-OMe bond cleavage has been reported, offering an alternative route to modify the methoxy group. researchgate.net Additionally, rapid amination of methoxy pyridines with aliphatic amines can be achieved using n-BuLi, providing a direct route to aminopyridine derivatives. nih.gov

Table 2: Potential Methoxy Group Modification Reactions This table outlines potential reactions for the methoxy group based on general ether chemistry and reactions on analogous systems.

| Reaction Type | General Reagents | Potential Product from this compound | Notes | Reference |

| Ether Cleavage | HBr or HI | 2-Chloro-4-fluoro-pyridin-5-ol | Classic method for demethylation of aryl methyl ethers. | openstax.org |

| Metal-Free Etherification | Alcohol, Base (e.g., KOtBu) | 2-Chloro-4-fluoro-5-(alkoxy)pyridine | Allows for the introduction of different alkoxy groups. | researchgate.net |

| Amination | Aliphatic amine, n-BuLi | 5-Amino-2-chloro-4-fluoropyridine | Direct conversion of the methoxy group to an amino group. | nih.gov |

Pyridine Ring Functionalization and Derivatization

Further functionalization of the this compound scaffold can be achieved by targeting the remaining C-H bond at the 6-position of the pyridine ring. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted pyridines. acs.orgnih.govuwindsor.caharvard.edu In this approach, a directing group guides a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. While the methoxy group is a known directing group, the chloro and fluoro substituents will also influence the regioselectivity of lithiation. The lithiation of 2-chloropyridine itself has been shown to occur at the 3-position. rsc.orgresearchgate.net

Transition-metal-catalyzed C-H activation is another important methodology for the direct functionalization of pyridine rings. rsc.org These reactions can introduce a variety of substituents, such as alkyl, aryl, and carbonyl groups, at specific positions. The regioselectivity is often governed by the electronic and steric properties of the existing substituents and the nature of the catalyst.

The synthesis of polysubstituted pyridines can also be achieved through ring transformation reactions or by building the pyridine ring from acyclic precursors. nih.gov

Table 3: Methods for Pyridine Ring Functionalization This table summarizes general methods applicable to the functionalization of the pyridine ring in the target compound.

| Method | Key Features | Potential Application to this compound | Reference |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation directed by a substituent. | Functionalization at the C-6 position, directed by the 5-methoxy group. | acs.orgnih.gov |

| C-H Activation | Direct conversion of C-H bonds to C-C or C-heteroatom bonds using transition metal catalysts. | Introduction of new substituents at the C-6 position. | rsc.org |

| Selective Halogenation | Introduction of additional halogen atoms onto the pyridine ring. | Synthesis of more complex polyhalogenated pyridines. | nih.govacs.org |

Exploration of Bioisosteric Replacements in Synthetic Contexts

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. nih.govnih.govacs.org In the context of this compound, the chloro, fluoro, and methoxy groups can be replaced by their respective bioisosteres.

The replacement of a halogen atom, such as chlorine or fluorine, with other groups like a cyano (-CN) or trifluoromethyl (-CF₃) group can significantly alter the electronic properties and metabolic stability of the molecule. For example, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net

The methoxy group is often a site of metabolic oxidation. Its replacement with more stable bioisosteres is a common strategy in drug design. researchgate.netchemrxiv.org The difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group can mimic the steric and electronic properties of a methoxy group while offering enhanced metabolic stability. nih.govrsc.org The replacement of a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to improve physicochemical properties such as solubility and metabolic stability. chemrxiv.org

The synthesis of these bioisosterically modified analogues would require specific synthetic routes. For example, the introduction of a -CF₂H group can be achieved through deoxydifluoromethylation reactions. nih.gov

Table 4: Common Bioisosteric Replacements for Substituents on a Pyridine Ring This table provides examples of potential bioisosteric replacements relevant to the functional groups in this compound.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement | Reference |

| Chloro (-Cl) | Cyano (-CN), Trifluoromethyl (-CF₃) | Modulate electronics, metabolic stability, and binding interactions. | researchgate.net |

| Fluoro (-F) | Hydroxyl (-OH), Hydrogen (-H) | Fine-tune polarity and hydrogen bonding capacity. | chemrxiv.org |

| Methoxy (-OCH₃) | Difluoromethyl (-CHF₂), Trifluoromethyl (-CF₃), Amino (-NH₂) | Improve metabolic stability, alter electronic properties. | nih.govresearchgate.netrsc.org |

| Pyridine Ring | Benzonitrile, 3-Azabicyclo[3.1.1]heptane | Improve physicochemical properties, alter core scaffold. | researchgate.netchemrxiv.org |

Future Directions and Emerging Research Avenues for 2 Chloro 4 Fluoro 5 Methoxypyridine

Unexplored Reactivity Patterns and Synthetic Challenges

Despite its utility, the full scope of the reactivity of 2-chloro-4-fluoro-5-methoxypyridine remains to be explored. The interplay of the electron-withdrawing halogen atoms and the electron-donating methoxy (B1213986) group creates a unique electronic landscape on the pyridine (B92270) ring, suggesting the potential for novel chemical transformations.

Unexplored Reactivity:

Regioselective Functionalization: The distinct electronic nature of the substituents offers opportunities for highly regioselective reactions. Future research will likely focus on exploiting these differences to achieve selective C-H functionalization at the remaining unsubstituted positions, opening avenues for the synthesis of complex, polysubstituted pyridine derivatives. acs.orgresearchgate.net

Reactivity as a Dienophile/Diene: The electron-deficient nature of the pyridine ring could enable its participation in inverse-electron-demand Diels-Alder reactions, a reactivity pattern that remains largely unexplored for this specific substitution pattern. Conversely, strategic modification could induce its reactivity as a diene in [4+2] cycloadditions. nih.gov

Photochemical Transformations: The influence of the fluoro and chloro substituents on the excited-state properties of the pyridine ring is an area ripe for investigation. Photocatalysis could unlock novel reaction pathways, such as radical functionalization or rearrangements, leading to the synthesis of unique molecular architectures. nottingham.edu.myacs.orgiciq.orgresearchgate.net

Synthetic Challenges:

The synthesis of polysubstituted pyridines, including this compound, often presents significant challenges that are areas of active research. acs.orgresearchgate.netnorthumbria.ac.uk

| Challenge | Description | Potential Solutions |

| Regiocontrol | Achieving the desired substitution pattern among multiple reactive sites on the pyridine ring can be difficult, often leading to mixtures of isomers. | Development of highly selective catalysts and directing groups. |

| Harsh Reaction Conditions | Many traditional methods for pyridine synthesis require high temperatures, strong acids or bases, and hazardous reagents. acs.org | Exploration of milder, catalyzed reactions and alternative activation strategies. |

| Limited Substrate Scope | Existing synthetic routes may not be compatible with a wide range of functional groups, limiting the diversity of accessible derivatives. | Design of more robust and functional group-tolerant synthetic methodologies. |

| Multi-step Syntheses | The construction of the substituted pyridine core often involves lengthy, multi-step sequences, which can be inefficient. | Development of one-pot or tandem reactions to streamline the synthetic process. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and high-throughput experimentation. The integration of this compound into these modern platforms is a key area for future development.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. uc.ptspringerprofessional.deresearchgate.net For the synthesis and functionalization of this compound, flow chemistry could enable:

Safer Handling of Reagents: Reactions involving hazardous intermediates or reagents can be performed with greater safety in the small, controlled environment of a flow reactor.

Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and selectivities.

Facilitated Scale-up: Scaling up production from laboratory to industrial quantities is often more straightforward and predictable in flow systems. vcu.edu

Automated Synthesis:

Automated synthesis platforms are revolutionizing drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. whiterose.ac.uknih.govresearchgate.net Incorporating this compound into these platforms would allow for:

Rapid Library Generation: The synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies could be significantly accelerated.

High-Throughput Screening: The automated synthesis of compounds can be directly coupled with biological screening assays to quickly identify promising drug candidates.

Data-Driven Discovery: The large datasets generated from automated synthesis and screening can be used to train machine learning models to predict the properties of new compounds and guide future synthetic efforts.

Potential for Novel Catalytic Transformations and Methodologies

Catalysis is at the forefront of modern organic synthesis, offering efficient and selective routes to complex molecules. The development of novel catalytic methods for the synthesis and functionalization of this compound is a major avenue for future research.

Emerging Catalytic Strategies:

| Catalytic Approach | Potential Application for this compound |

| C-H Functionalization | Direct, late-stage introduction of functional groups at the C-H positions of the pyridine ring, avoiding the need for pre-functionalized starting materials. nih.govnih.govacs.orgrsc.org |

| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at the chloro and fluoro positions. mdpi.comresearchgate.netyoutube.comsigmaaldrich.com |

| Photoredox Catalysis | Visible-light-mediated reactions could enable novel transformations, such as radical additions and cycloadditions, under mild conditions. acs.org |

| Biocatalysis | The use of enzymes to catalyze specific reactions could offer highly selective and environmentally friendly synthetic routes. rsc.orgnih.govkyoto-u.ac.jp |

| Dual Catalysis | The combination of two different catalytic cycles could enable tandem reactions, allowing for the construction of complex molecules in a single step. |

The development of catalysts that can selectively activate the C-Cl or C-F bond will be crucial for expanding the synthetic utility of this compound. The higher bond strength of the C-F bond typically makes it less reactive in cross-coupling reactions, offering opportunities for selective functionalization at the C-Cl position. acs.org

Development of Environmentally Sustainable Synthesis Routes and Practices

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on creating more sustainable and environmentally benign synthetic processes.

Key Principles of Green Chemistry in Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ionic liquids, or solvent-free systems. ijarsct.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.govresearchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.